(R)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hcl
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Overview
Description
®-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride is a chiral amine compound that features a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylbenzene and butan-1-amine.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups onto the aromatic ring.
Scientific Research Applications
®-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological systems and potential as a biochemical probe.
Medicine: Research may explore its potential therapeutic effects and use in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound’s fluorinated aromatic ring and amine group play crucial roles in its binding and activity.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Fluoro-2-methylphenyl)butan-1-amine: The non-hydrochloride form of the compound.
(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride: The enantiomer of the compound.
1-(5-Fluoro-2-methylphenyl)butan-1-amine: The racemic mixture of the compound.
Uniqueness
®-1-(5-Fluoro-2-methylphenyl)butan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of a fluorine atom on the aromatic ring
Properties
Molecular Formula |
C11H17ClFN |
---|---|
Molecular Weight |
217.71 g/mol |
IUPAC Name |
(1R)-1-(5-fluoro-2-methylphenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN.ClH/c1-3-4-11(13)10-7-9(12)6-5-8(10)2;/h5-7,11H,3-4,13H2,1-2H3;1H/t11-;/m1./s1 |
InChI Key |
FPFDYLWZWZRYFN-RFVHGSKJSA-N |
Isomeric SMILES |
CCC[C@H](C1=C(C=CC(=C1)F)C)N.Cl |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)F)C)N.Cl |
Origin of Product |
United States |
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